molecular formula C12H15F2N B1423009 3-[(3,5-Difluorophenyl)methyl]piperidine CAS No. 1225687-78-4

3-[(3,5-Difluorophenyl)methyl]piperidine

Cat. No.: B1423009
CAS No.: 1225687-78-4
M. Wt: 211.25 g/mol
InChI Key: JGJRIZLTJLRMOO-UHFFFAOYSA-N
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Description

“3-[(3,5-Difluorophenyl)methyl]piperidine” is a chemical compound with the molecular formula C12H15F2N . It is a solid substance . The compound’s CAS number is 1225687-78-4 .


Molecular Structure Analysis

The SMILES string for “this compound” is FC1=CC(OCC2CNCCC2)=CC(F)=C1 . The InChI is 1S/C12H15F2NO/c13-10-4-11(14)6-12(5-10)16-8-9-2-1-3-15-7-9/h4-6,9,15H,1-3,7-8H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 211.25 . Unfortunately, other specific physical and chemical properties like boiling point are not available in the sources I found .

Scientific Research Applications

Synthesis of Spiro-Fused Piperidines

In an environmentally benign, multicomponent process, 3,5-dispirosubstituted piperidines were synthesized via cyclo-condensation of amines, formaldehyde, and dimedone using iron(III) trifluoroacetate in an aqueous micellar medium. This method promotes double amino methylation reactions, efficiently forming new covalent bonds and demonstrating potential antibacterial activity (Lohar et al., 2016).

Development of Fluorinated Piperidines

Research has focused on the synthesis of fluorinated piperidines as essential intermediates in medicinal chemistry. A Pd-catalyzed annulation approach was reported for producing 3-fluoro- and trifluoromethylthio-piperidines, showcasing a method for accessing these compounds with rich functionality for chemoselective derivatization (García-Vázquez et al., 2021).

Antimycobacterial Activity of Spiro-Piperidin-4-ones

A stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition was evaluated for in vitro and in vivo activity against Mycobacterium tuberculosis, showing promising results in reducing bacterial count in lung and spleen tissues. This highlights the potential of these compounds in antimycobacterial therapy (Kumar et al., 2008).

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-11-5-10(6-12(14)7-11)4-9-2-1-3-15-8-9/h5-7,9,15H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJRIZLTJLRMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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